N-(4-phenylbutan-2-yl)-2-[5-(thiophen-2-yl)-1,2-oxazol-3-yl]acetamide
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Overview
Description
N-(4-phenylbutan-2-yl)-2-[5-(thiophen-2-yl)-1,2-oxazol-3-yl]acetamide is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. This compound is characterized by the presence of a phenylbutan-2-yl group, a thiophen-2-yl moiety, and an oxazolyl acetamide structure, which collectively contribute to its chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-phenylbutan-2-yl)-2-[5-(thiophen-2-yl)-1,2-oxazol-3-yl]acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized via a cyclization reaction involving a suitable precursor such as a 2-aminothiophene derivative and an α-haloketone under acidic or basic conditions.
Attachment of the Phenylbutan-2-yl Group: This step involves the alkylation of the oxazole ring with a 4-phenylbutan-2-yl halide in the presence of a strong base like sodium hydride or potassium carbonate.
Formation of the Acetamide Linkage: The final step includes the acylation of the intermediate product with an acetic anhydride or acetyl chloride to form the acetamide linkage.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of catalysts to improve reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(4-phenylbutan-2-yl)-2-[5-(thiophen-2-yl)-1,2-oxazol-3-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The oxazole ring can be reduced to form corresponding amines using reducing agents such as lithium aluminum hydride.
Substitution: The phenylbutan-2-yl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nitric acid, bromine, chlorine.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Nitro derivatives, halogenated compounds.
Scientific Research Applications
N-(4-phenylbutan-2-yl)-2-[5-(thiophen-2-yl)-1,2-oxazol-3-yl]acetamide has been explored for various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, or anticancer properties.
Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and analgesic activities.
Industry: Used in the development of new materials, such as polymers and advanced composites, due to its unique structural properties.
Mechanism of Action
The mechanism of action of N-(4-phenylbutan-2-yl)-2-[5-(thiophen-2-yl)-1,2-oxazol-3-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling pathways.
Altering Gene Expression: Affecting the transcription and translation of genes involved in various biological processes.
Comparison with Similar Compounds
Similar Compounds
N-(4-phenylbutan-2-yl)-2-[5-(furan-2-yl)-1,2-oxazol-3-yl]acetamide: Similar structure but with a furan ring instead of a thiophene ring.
N-(4-phenylbutan-2-yl)-2-[5-(pyridin-2-yl)-1,2-oxazol-3-yl]acetamide: Contains a pyridine ring instead of a thiophene ring.
Uniqueness
N-(4-phenylbutan-2-yl)-2-[5-(thiophen-2-yl)-1,2-oxazol-3-yl]acetamide is unique due to the presence of the thiophene ring, which imparts distinct electronic and steric properties compared to its analogs
Properties
IUPAC Name |
N-(4-phenylbutan-2-yl)-2-(5-thiophen-2-yl-1,2-oxazol-3-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O2S/c1-14(9-10-15-6-3-2-4-7-15)20-19(22)13-16-12-17(23-21-16)18-8-5-11-24-18/h2-8,11-12,14H,9-10,13H2,1H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVCRBZYDRGQPOU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CC=CC=C1)NC(=O)CC2=NOC(=C2)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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